Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(1H-pyrazol-5-yl)indolizine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-14(18)10-9-13(11-6-7-15-16-11)17-8-4-3-5-12(10)17/h3-9H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQRNDNSTSQUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C(=C1)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes to form the pyrazole ring . The indolizine moiety can be introduced through a Pd-catalyzed reaction starting from pyrrole derivatives and 1,4-dibromo-1,3-butadienes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Cycloaddition Reactions
1.1 [3+2] Cycloaddition with Acetylene Derivatives
The compound participates in 1,3-dipolar cycloadditions through its pyrazole nitrogen atoms. When reacted with dimethyl acetylenedicarboxylate (DMAD) under dry benzene conditions:
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Yield : 65%
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Conditions : 80°C, 12 hr, nitrogen atmosphere
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Product : Pyrrolo[1,2-a]quinoline derivatives with extended π-conjugation
Mechanism :
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Formation of N-ylide intermediate through base-assisted deprotonation
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Concerted cycloaddition with electron-deficient alkynes
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Aromatization through elimination of ethyl carboxylate group
| Reactant | Product Type | Diastereoselectivity | Yield (%) |
|---|---|---|---|
| DMAD | Pyrrolo[1,2-a]quinoline | >95% | 65 |
| Methyl propiolate | Indolizine-fused pyrazoles | 82% | 57 |
Nucleophilic Substitution
The ester group undergoes classical carboxylate chemistry:
2.1 Hydrolysis
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Conditions : 1M NaOH/EtOH (1:1), reflux
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Product : 3-(1H-pyrazol-3-yl)indolizine-1-carboxylic acid
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Conversion Rate : 92% in 4 hr
2.2 Aminolysis
Reacts with primary amines to form amide derivatives:
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Example : Reaction with benzylamine yields N-benzyl carboxamide
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Optimized Conditions : DMF, 4Å molecular sieves, 60°C
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Reaction Time : 8 hr
Electrophilic Aromatic Substitution
The indolizine moiety undergoes regioselective functionalization:
3.1 Bromination
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Reagent : NBS (N-bromosuccinimide) in CCl₄
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Position : C-5 of indolizine ring
3.2 Nitration
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Conditions : HNO₃/AcOH (1:3) at 0°C
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Regiochemistry : Predominant para-nitration on pyrazole ring
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Kinetics : Second-order rate constant = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹
Multicomponent Reactions
Shows exceptional performance in domino reactions:
4.1 Three-Component Reaction
With glycine derivatives and maleimides:
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Diastereoselectivity : >20:1 dr
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Key Steps :
Experimental Data :
| Component A | Component B | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| N-Ethylmaleimide | Glycine methyl | 80 | 6 | 85 |
| N-Phenylmaleimide | Glycine ethyl | 100 | 4 | 78 |
Catalytic Transformations
5.1 Cross-Coupling Reactions
Palladium-catalyzed Suzuki coupling:
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Substrate : Brominated derivative at C-5
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Catalyst System : Pd(PPh₃)₄/K₂CO₃
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Scope : Compatible with aryl/heteroaryl boronic acids
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Typical Yield : 68-82%
5.2 Ring-Opening Reactions
Under strong reducing conditions:
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Reagent : LiAlH₄ in THF
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Product : Primary alcohol derivative
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Selectivity : Complete ester reduction without pyrazole ring hydrogenation
This comprehensive reactivity profile establishes ethyl 3-(1H-pyrazol-3-yl)indolizine-1-carboxylate as a valuable synthon for constructing complex nitrogen-containing heterocycles. The compound's dual reactivity at both the indolizine and pyrazole moieties enables precise structural modifications critical for medicinal chemistry applications .
Scientific Research Applications
Inhibition of Phosphoinositide 3-Kinases (PI3K)
Research indicates that derivatives of indolizine compounds, including Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate, exhibit significant inhibitory effects on PI3K pathways. This inhibition is crucial for developing treatments for various cancers and metabolic disorders. The compound's ability to selectively inhibit PI3K suggests potential applications in oncology .
Bromodomain Inhibition
Another promising application lies in the inhibition of bromodomain-containing proteins such as CBP/EP300. These proteins are implicated in several diseases, including cancer and inflammation. This compound has shown effectiveness in binding to these proteins, thus preventing their interaction with acetylated lysines on histones . This mechanism underlines its potential as a therapeutic agent in epigenetic regulation.
Cytotoxicity Against Tumor Cell Lines
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various tumor cell lines, including A549 (lung cancer), suggesting its role as a potential anticancer agent . The compound's mechanism of action may involve apoptosis induction or cell cycle arrest.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on prostate cancer models. Results indicated a tumor growth inhibition rate of approximately 87.66% in treated mice compared to control groups, highlighting its efficacy as a potential anticancer drug .
Case Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory properties of related indolizine compounds, which showed promising results in reducing inflammatory markers in animal models. The findings suggest that this compound could be developed into treatments for inflammatory diseases .
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate involves its interaction with specific molecular targets. The indolizine moiety can interact with various biological receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Indolizine derivatives are structurally diverse, with variations in substituents at positions 2, 3, and 7 significantly influencing their physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural Features of Selected Indolizine Derivatives
| Compound Name | Substituents (Position) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Ethyl 3-(1H-pyrazol-3-yl)indolizine-1-carboxylate | 3: Pyrazole; 1: Ethyl carboxylate | Pyrazole, carboxylate | 255.27 |
| Ethyl 7-acetyl-3-(4-fluorobenzoyl)indolizine-1-carboxylate (2c) | 7: Acetyl; 3: 4-Fluorobenzoyl | Acetyl, benzoyl, fluorine | 408 (m/z [M+H]⁺) |
| Ethyl 3-(4-bromobenzoyl)-7-(pyridin-4-yl)indolizine-1-carboxylate (11h) | 3: 4-Bromobenzoyl; 7: Pyridinyl | Bromobenzoyl, pyridine | 424 (reported in literature) |
| Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate | 3: Benzoyl; 7: Trifluoromethyl | Benzoyl, trifluoromethyl | ~355 (estimated) |
| Ethyl 2,7-dimethyl-3-benzoylindolizine-1-carboxylate (INLZ) | 2: Methyl; 7: Methyl; 3: Benzoyl | Methyl, benzoyl | 309 (crystallographic data) |
Key Observations :
- Position 3 : The pyrazole group in the target compound contrasts with benzoyl (e.g., 2c, 11h) or substituted benzoyl groups in analogues. Pyrazole’s electron-rich nitrogen atoms may enhance hydrogen-bonding interactions compared to aromatic benzoyl groups .
- Position 7 : Acetyl (2c) or trifluoromethyl substituents () introduce steric and electronic effects. Trifluoromethyl groups improve metabolic stability and lipophilicity, while acetyl groups may influence reactivity .
- Position 2 : Methyl or ethyl substituents (e.g., INLZ) increase hydrophobicity, as seen in logP values ranging from 1.5990 to 5.7262 for related compounds .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | logP | IR Spectral Peaks (C=O, cm⁻¹) | Solubility Trends |
|---|---|---|---|
| This compound | N/A | N/A | Soluble in DMSO, ethanol |
| 2c (4-Fluorobenzoyl derivative) | ~2.18* | 1675 (C=O), 1625 (C=O), 1586 (Ar-F) | Moderate in ethyl acetate |
| 11h (4-Bromobenzoyl derivative) | N/A | 1700 (C=O), 1620 (C=N) | Low in aqueous media |
| INLZ (2,7-dimethyl derivative) | N/A | 1697 (C=O), 1612 (aromatic) | Crystalline, stable in solid |
Key Observations :
- logP : The target compound’s logP is unreported, but analogues with pyridinyl or trifluoromethyl groups exhibit higher logP (e.g., 4.83 for compound 2q), suggesting enhanced lipophilicity for membrane penetration .
- IR Spectra : Benzoyl-substituted analogues show strong C=O stretches at 1650–1735 cm⁻¹, while nitrile-containing derivatives (e.g., 2m-2o) exhibit peaks at 2227–2231 cm⁻¹ .
Table 3: Anticancer Activity Against SiHa Cervical Cancer Cells
| Compound Name | IC₅₀ (µg/mL) | Cell Growth Inhibition (%) at 80 µg/mL | Reference Drug (Adriamycin) |
|---|---|---|---|
| 2b (4-Cyanobenzoyl derivative) | N/A | -63.1% | -74.1% |
| 2r (4-Nitrobenzoyl derivative) | N/A | -54.8% | -74.1% |
| Adriamycin (Control) | 0.5–1.0 | -74.1% | — |
Key Observations :
- Potency: Compound 2b (4-cyanobenzoyl) demonstrates near-equivalent activity to adriamycin, likely due to electron-withdrawing groups enhancing target binding .
- Mechanistic Differences : Tubulin polymerization inhibitors (e.g., 11h) operate via colchicine-site binding, whereas the target compound’s mechanism remains uncharacterized .
Biological Activity
Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data from various studies.
Synthesis
This compound can be synthesized through various methods involving the reaction of indolizine derivatives with pyrazole moieties. The synthesis typically includes:
- Formation of Indolizine Core : The indolizine framework is established through cyclization reactions involving appropriate precursors.
- Introduction of Pyrazole : The pyrazole group is introduced via nucleophilic substitution or condensation reactions.
- Carboxylation : The final step involves the introduction of the ethyl carboxylate group, often using ethyl chloroformate or similar reagents.
The compound's structure can be confirmed through spectroscopic methods such as NMR and IR spectroscopy.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit cancer cell proliferation in various assays:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and others.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| MDA-MB-231 | 8.9 | Caspase activation |
Anti-inflammatory Activity
This compound has also demonstrated significant anti-inflammatory effects:
- In Vitro Studies : The compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Mechanism : This activity may be mediated through the inhibition of NF-kB signaling pathways.
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results : Moderate antibacterial activity was observed, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 50 |
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers evaluated the efficacy of this compound in combination with standard chemotherapy agents. The results indicated a synergistic effect, enhancing the cytotoxicity against resistant cancer cell lines.
Case Study 2: Anti-inflammatory Mechanism
A study published in Journal of Inflammation explored the anti-inflammatory mechanisms of this compound. It was found to significantly reduce LPS-induced nitric oxide production in RAW264.7 macrophages, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the critical steps and challenges in synthesizing Ethyl 3-(1H-Pyrazol-3-Yl)Indolizine-1-Carboxylate?
The synthesis typically involves 1,3-dipolar cycloaddition, similar to methods used for structurally related indolizine derivatives. Key steps include:
- Precursor preparation : Reacting pyridinium salts (e.g., N-(benzoylmethyl)pyridinium bromide) with ethyl acrylate in the presence of triethylamine and CrO₃ in DMF at 90°C .
- Purification : Column chromatography (silica gel, ethyl acetate/light petroleum) and recrystallization (ethyl acetate) to achieve high purity . Challenges include controlling reaction temperatures to avoid side products and optimizing yields (e.g., 68% reported for analogous compounds) .
Q. How can spectroscopic methods validate the structure of this compound?
Structural confirmation requires multi-technique analysis:
- NMR : ¹H and ¹³C NMR to identify proton environments (e.g., ester carbonyl at δ ~161 ppm) and carbon types (aromatic vs. aliphatic) .
- IR : Peaks at ~2119 cm⁻¹ (azide stretch) and ~1694 cm⁻¹ (ester C=O) confirm functional groups .
- HRMS : Exact mass matching (e.g., [M]+ calculated vs. observed within 0.1 ppm) .
Q. What are the primary applications of this compound in drug discovery?
Indolizine-pyrazole hybrids are explored for:
- Kinase inhibition : Structural analogs bind ATP pockets in kinases due to hydrogen bonding and π-π stacking interactions .
- Anticancer activity : Pyrazole moieties enhance cytotoxicity, though inactive derivatives (e.g., in ) highlight the need for substituent optimization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
Systematic optimization strategies include:
- Solvent screening : Polar aprotic solvents (DMF, acetonitrile) enhance cycloaddition rates compared to non-polar alternatives .
- Catalyst tuning : CrO₃ or Lewis acids (e.g., trifluoroacetic acid) improve yields by stabilizing intermediates .
- Temperature gradients : Stepwise heating (0°C → 50°C) minimizes decomposition of thermally sensitive intermediates .
Q. What computational tools aid in analyzing crystallographic data for this compound?
Q. How do substituent variations impact bioactivity?
Case studies on analogs reveal:
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility .
- Benzyl substitutions : Para-chloro derivatives (as in ) show inactive anticancer profiles, suggesting steric hindrance limits target engagement .
Q. What methodologies resolve contradictions in experimental data (e.g., NMR vs. XRD)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
